Valérate de pentyle

Vue d'ensemble

Description

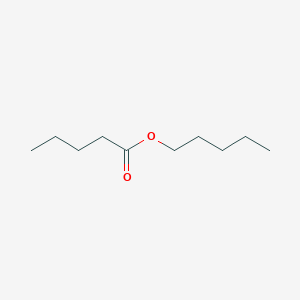

Pentyl valerate, also known as Pentyl pentanoate, is an ester used in dilute solution to replicate the scent or flavor of apple, and sometimes pineapple . It is used for a variety of chemical uses, such as in the production of flavored products, like sweets .

Synthesis Analysis

Pentyl valerate can be synthesized biocatalytically using Candida rugosa lipase (CRL) immobilized in microemulsion based organogels (MBGs) . The optimum conditions were found to be pH 7.0, temperature of 37°C, ratio of concentration of water to surfactant (Wo) of 60, and the surfactant sodium bis-2-(ethylhexyl)sulfosuccinate (AOT) for MBG preparation . Another method involves the production of pentyl valerate from γ-valerolactone (GVL) in the liquid phase in the presence of pentanol and H2 over Rh and Pd-based catalysts .Molecular Structure Analysis

The molecular formula of Pentyl valerate is C10H20O2 . It contains a total of 31 bonds; 11 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Chemical Reactions Analysis

In the presence of pentanol and H2, Pentyl valerate can be produced from γ-valerolactone (GVL) over Rh and Pd-based catalysts . The reaction shows a higher activity, selectivity to Pentyl valerate, and carbon balance with Pd/SA .Physical and Chemical Properties Analysis

Pentyl valerate has a molecular weight of 172.26 . It has a density of 0.865 g/mL at 20 °C . Its melting point is -78.8°C and boiling point is 201-203 °C . It is a clear, colorless liquid with a ripe fruity apple odor .Applications De Recherche Scientifique

Catalyse dans la synthèse d'esters

Le valérate de pentyle est utilisé dans la production d'esters par catalyse. Des recherches ont exploré la synthèse du this compound à partir de la γ-valérolactone (GVL) en présence de pentanol et d'hydrogène sur des catalyseurs à base de Rh et de Pd .

Nanobiocatalyse

Le composé trouve des applications dans la nanobiocatalyse, où les enzymes sont immobilisées sur des nanoparticules pour catalyser des réactions telles que la synthèse d'esters dans des environnements non aqueux .

Industrie des arômes et des parfums

Le valérate d'amyle est utilisé comme agent aromatisant en raison de son arôme fruité, de pomme et de banane, contribuant à l'imitation de la saveur de la banane .

Synthèse biocatalytique

Il est synthétisé biocatalytiquement en utilisant des enzymes immobilisées comme la lipase de Candida rugosa, ce qui offre une méthode respectueuse de l'environnement pour la production d'esters .

Surfactants et émollients

Les esters à chaîne moyenne et longue, y compris le this compound, sont synthétisés pour être utilisés comme surfactants et émollients, qui sont des ingrédients dans les produits de soins personnels .

Mécanisme D'action

Target of Action

Its primary use is in the industrial synthesis of flavors and fragrances due to its fruity scent .

Mode of Action

As an ester, pentyl valerate is formed through an esterification reaction, which is a chemical reaction between an alcohol and a carboxylic acid. In the case of pentyl valerate, the alcohol is pentanol and the carboxylic acid is valeric acid .

Biochemical Pathways

Pentyl valerate is primarily synthesized industrially, but it can also be produced biocatalytically using enzymes such as Candida rugosa lipase . The production of pentyl valerate from γ-valerolactone, pentanol, and H2 over Rh and Pd-based catalysts has been studied . The process involves the conversion of adsorbed intermediates, reaching a γ-valerolactone conversion of 81.1% and a pentyl valerate yield of 70.1% over Pd/SA after 8 hours .

Pharmacokinetics

In industrial settings, the physical and chemical properties of pentyl valerate, such as its boiling point and density, are important for its handling and use .

Result of Action

The primary result of pentyl valerate’s action is the imparting of a fruity flavor or scent to various products. It is used in dilute solution to replicate the scent or flavor of apple, and sometimes pineapple .

Action Environment

The efficacy and stability of pentyl valerate can be influenced by various environmental factors. For instance, the production of pentyl valerate from γ-valerolactone is influenced by the presence of pentanol and H2, the type of catalyst used, and the reaction conditions .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Pentyl valerate is synthesized biocatalytically using Candida rugosa lipase (CRL) immobilized in microemulsion based organogels (MBGs) . The nature of its interaction with enzymes like CRL is primarily through esterification reactions .

Molecular Mechanism

The molecular mechanism of Pentyl valerate primarily involves its breakdown into pentanol and valeric acid . This breakdown is catalyzed by enzymes such as lipases, and the resulting products can then interact with various biomolecules within the cell.

Metabolic Pathways

Pentyl valerate is involved in ester metabolism, where it is broken down into pentanol and valeric acid This process involves enzymes such as lipases

Propriétés

IUPAC Name |

pentyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-7-9-12-10(11)8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPPDYNPZTUNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042218 | |

| Record name | Pentyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173-56-0 | |

| Record name | Pentyl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl valerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694D4BU139 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

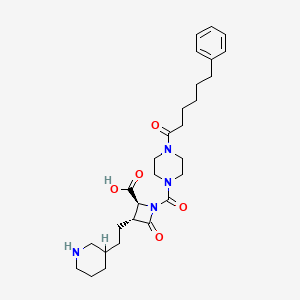

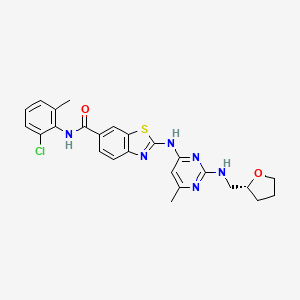

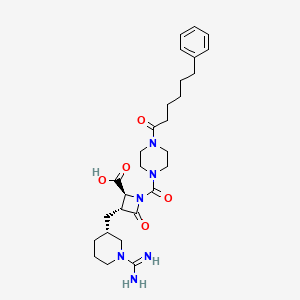

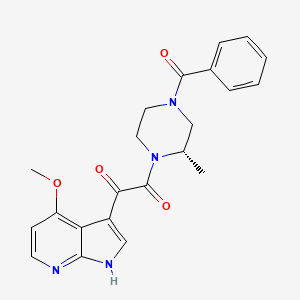

Feasible Synthetic Routes

Q1: Why is Pentyl Valerate considered a potential biofuel?

A1: Pentyl Valerate exhibits properties suitable for both gasoline and diesel engines. It can be blended with conventional fuels, enhancing their combustion characteristics. [, ]

Q2: How is Pentyl Valerate synthesized from renewable sources?

A2: It can be synthesized from γ-valerolactone (GVL), a platform chemical derived from lignocellulosic biomass. This process often involves a one-pot reaction with pentanol and hydrogen gas, catalyzed by materials like copper or noble metals on acidic supports. [, , , , , , ]

Q3: What is the role of catalysts in Pentyl Valerate synthesis?

A3: Catalysts play a crucial role in driving the cascade reactions involved in Pentyl Valerate production. Bifunctional catalysts, possessing both acidic sites and metallic sites, are particularly effective. The acidic sites facilitate reactions like esterification and dehydration, while the metallic sites catalyze the hydrogenation of intermediates. [, , , , ]

Q4: What are the challenges in producing Pentyl Valerate from GVL?

A4: Optimizing the catalyst for high selectivity towards Pentyl Valerate and achieving high yields in a cost-effective manner remain key challenges. [, , ]

Q5: Are there alternative synthesis routes for Pentyl Valerate?

A5: Besides GVL, traditional esterification of valeric acid with pentanol using catalysts like nano-H3PW12O40/SiO2 or immobilized Candida rugosa lipase is also reported. [, ]

Q6: How does immobilizing lipase in microemulsion based organogels (MBGs) impact Pentyl Valerate synthesis?

A6: While immobilization may reduce enzyme activity compared to the free form, it significantly enhances stability and allows for reusability, making the process more efficient and cost-effective. []

Q7: What are the advantages of using nanocellulose-silica reinforced membranes for lipase immobilization?

A7: These membranes offer improved enzyme loading, stability, and activity retention, leading to a more efficient and sustainable biocatalytic process. [, ]

Q8: What is the significance of studying the kinetic and thermodynamic parameters of the immobilized enzyme system?

A8: Understanding these parameters provides insights into the reaction mechanism, efficiency, and optimal operating conditions for the biocatalytic synthesis of Pentyl Valerate. []

Q9: What are the key physicochemical properties of Pentyl Valerate?

A9: It is a colorless liquid with a fruity odor, often described as resembling apples. Its molecular formula is C10H20O2, and it has a molecular weight of 172.26 g/mol. [, ]

Q10: What are the main applications of Pentyl Valerate?

A10: Besides its potential as a biofuel, it is used as a flavoring agent in the food industry and as a fragrance ingredient in perfumes and cosmetics. [, ]

Q11: What is known about the safety profile of Pentyl Valerate?

A11: While generally considered safe for use in food and fragrances, detailed toxicological data might be limited. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment. []

Q12: What are the future research directions for Pentyl Valerate?

A13: Key areas include optimizing production from renewable sources, developing more efficient and cost-effective catalysts, and conducting comprehensive life cycle analyses to assess its environmental sustainability as a biofuel. [, , ]

Q13: What is the role of computational chemistry in Pentyl Valerate research?

A14: Computational methods can be employed to study the reaction mechanism of its synthesis, design and optimize catalysts, and predict its physicochemical properties and potential environmental fate. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)

![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)